molecular formula C10H13N B1625387 (E)-4-phenylbut-3-en-1-amine CAS No. 82593-25-7

(E)-4-phenylbut-3-en-1-amine

Cat. No. B1625387
CAS RN: 82593-25-7
M. Wt: 147.22 g/mol
InChI Key: CBYAPCMTYUIARL-XBXARRHUSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted using computational chemistry tools.


Scientific Research Applications

Palladium(II) Complexation

The compound (E)-4-phenylbut-3-en-1-amine has been studied in the context of its complexation with Palladium(II). Researchers have explored the synthesis of various palladium(II) complexes using derivatives of this compound, shedding light on their potential applications in coordination chemistry and catalysis. The structural details of these complexes provide insights into the ligand-metal interactions and potential industrial applications (Iida et al., 1981).

Asymmetric Organocatalysis

This compound has been involved in studies on asymmetric organocatalysis, where its derivatives are used as catalysts in chemical reactions. The impact of hydrogen bond donors in these catalysts on the activity and selectivity of the reactions has been a significant focus, helping to improve the efficiency and outcome of synthetic organic reactions (Lao et al., 2009).

Amine-Squaramides in Organic Synthesis

The use of amine-squaramides derived from (E)-4-phenylbut-3-en-1-amine in organic synthesis, particularly in Michael/hemiketalization reactions, has been explored. These studies contribute to the development of new synthetic routes and methodologies in organic chemistry, enhancing the diversity of available chemical transformations (Modrocká et al., 2018).

Catalysis and Chemical Reactions

Research has also been conducted on the role of (E)-4-phenylbut-3-en-1-amine in various catalytic processes, including gold and silver-catalyzed amination reactions. These studies are crucial for understanding the mechanisms of such reactions and for the development of more efficient catalysts (Giner et al., 2011).

Enzymatic Reactions and Molecular Modeling

Significant research has been done on the interaction of (E)-4-phenylbut-3-en-1-amine with enzymes, such as amine transaminases. Molecular modeling and computational studies have been employed to understand the reactivity and interaction of this compound with enzymes, which is vital for biocatalysis and the development of new biotechnological applications (Teixeira et al., 2022).

Optical and Electronic Properties

The compound has been investigated for its role in modifying the optical and electronic properties of materials. Studies on how its derivatives influence the nonlinear optical response and molecular hyperpolarizability contribute to the development of new materials for electronic and photonic applications (Whitaker et al., 1996).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.


Future Directions

This involves identifying areas of further research. It could include potential applications of the compound, modifications to improve its properties, or new synthetic routes.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist or perform laboratory experiments.


properties

IUPAC Name

(E)-4-phenylbut-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9,11H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYAPCMTYUIARL-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467165
Record name (E)-4-phenylbut-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-phenylbut-3-en-1-amine

CAS RN

7515-38-0, 82593-25-7
Record name (3E)-4-Phenyl-3-buten-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7515-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-4-phenylbut-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Alamillo-Ferrer, JM Curle, SC Davidson… - The Journal of …, 2018 - ACS Publications
Treatment of homoallylic N-tosyl amines or allylic N-tosyl hydroxylamines with 1.5 equiv of a malonoyl peroxide provides a stereoselective method to access functionalized pyrrolidines …
Number of citations: 25 pubs.acs.org
S Weber, B Stöger, K Kirchner - Organic letters, 2018 - ACS Publications
Efficient hydrogenations of nitriles and ketones with molecular hydrogen catalyzed by a well-defined bench-stable bisphosphine Mn(I) complex are described. These reactions are …
Number of citations: 76 pubs.acs.org
S Weber - 2021 - scholar.archive.org
So far, the majority of catalytic transformations in organic chemistry heavily depend on precious-metal catalysts. However, due to the high price of noble-metal catalysts in general and …
Number of citations: 2 scholar.archive.org

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